molecular formula C13H16ClNO5S B2573148 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 839685-94-8

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2573148
CAS No.: 839685-94-8
M. Wt: 333.78
InChI Key: CUKMYHCZYPWOPE-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the 5-Chloro-2-methoxyphenyl sulfonyl chloride: This is achieved by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate base.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar compounds to 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid include:

    1-[(5-Bromo-2-methoxyphenyl)sulfonyl]piperidine: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and binding properties.

    2-Chloro-5-methoxyphenyl boronic acid: This compound has a boronic acid group instead of a sulfonyl group, leading to different chemical properties and applications.

    5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: This compound has a pyrimidine ring instead of a piperidine ring, which can influence its biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-20-11-3-2-10(14)8-12(11)21(18,19)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKMYHCZYPWOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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